Tetraoctyloxytitanium

Description

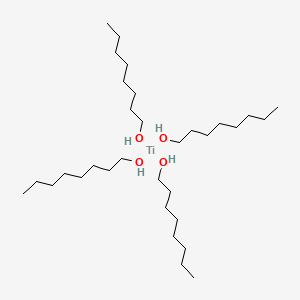

Structure

3D Structure of Parent

Properties

CAS No. |

68585-66-0 |

|---|---|

Molecular Formula |

C32H72O4Ti |

Molecular Weight |

568.8 g/mol |

IUPAC Name |

octan-1-ol;titanium |

InChI |

InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |

InChI Key |

LKWDMPSNSSSHTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetraoctyloxytitanium

Approaches to Tetraoctyloxytitanium Synthesis from Defined Precursors

The synthesis of this compound can be achieved through several chemical pathways, primarily involving the reaction of a titanium precursor with an octanol (B41247) source. The choice of precursors and reaction conditions is crucial in determining the yield and purity of the final product.

TiCl₄ + 4 CH₃(CH₂)₇OH → Ti(O(CH₂)₇CH₃)₄ + 4 HCl

This process is typically carried out under inert atmospheric conditions to prevent the hydrolysis of titanium tetrachloride and the resulting this compound, which are both sensitive to moisture. The hydrogen chloride (HCl) generated as a byproduct is a corrosive gas and is usually removed from the reaction mixture, often by purging with an inert gas or by reacting it with a base.

Another common alkoxide-based route is transesterification. In this process, a different titanium alkoxide, such as titanium isopropoxide, is reacted with an excess of n-octanol. The equilibrium is driven towards the formation of the more stable this compound by removing the lower-boiling alcohol (isopropanol in this case) through distillation. byjus.com The reaction is as follows:

Ti(OCH(CH₃)₂)₄ + 4 CH₃(CH₂)₇OH ⇌ Ti(O(CH₂)₇CH₃)₄ + 4 (CH₃)₂CHOH

This method can be advantageous as it avoids the generation of corrosive HCl.

Table 1: Comparison of Alkoxide-Based Synthetic Routes for this compound

| Synthesis Route | Precursors | Byproduct | Key Considerations |

|---|---|---|---|

| Direct Alkoxylation | Titanium tetrachloride, n-octanol | Hydrogen chloride (HCl) | Requires inert atmosphere; byproduct is corrosive. |

| Transesterification | Titanium isopropoxide, n-octanol | Isopropanol | Reversible reaction; requires removal of byproduct to drive equilibrium. |

While less common for the direct synthesis of simple tetraalkoxides like this compound, organometallic transformation pathways are crucial in the broader context of titanium chemistry. These routes often involve the reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with titanium precursors. However, for the synthesis of this compound, these methods are generally less direct than the alkoxide-based routes.

Organometallic precursors can be used to generate titanium species that are then subsequently reacted with alcohols. For example, the reaction of titanocene (B72419) dichloride with an alkylating agent can produce an intermediate that could then undergo alcoholysis with n-octanol. These pathways are more relevant for creating more complex, mixed-ligand titanium compounds rather than the homoleptic this compound.

Controlled Synthesis Strategies for Modified this compound Species

The properties of this compound can be tailored for specific applications by modifying its structure through controlled synthesis strategies. These strategies often involve ligand exchange reactions and careful control of reaction parameters.

Ligand exchange reactions are a powerful tool in titanate chemistry for creating modified titanium alkoxide species. libretexts.orgchemguide.co.uk In the context of this compound, one or more of the octoxide ligands can be replaced by other functional groups. This can be achieved by reacting this compound with other alcohols, diols, carboxylic acids, or other chelating ligands.

For instance, reacting this compound with a bidentate ligand like a β-diketone or a carboxylic acid can lead to the formation of a more stable, chelated titanium complex. These modified species often exhibit different reactivity and solubility profiles compared to the parent this compound. The extent of ligand exchange can often be controlled by the stoichiometry of the reactants.

These reactions are typically equilibrium-driven, and the position of the equilibrium can be influenced by factors such as the relative bond strengths and the removal of a volatile byproduct.

The purity and structure of the synthesized this compound are highly dependent on the reaction conditions. ajpojournals.orgresearchgate.net Key parameters that must be carefully controlled include temperature, reaction time, the nature of the solvent, and the presence of any catalysts.

Temperature: The reaction temperature can influence the rate of reaction and the potential for side reactions. ajpojournals.org For the synthesis from titanium tetrachloride and octanol, the reaction is often carried out at elevated temperatures to drive the reaction to completion and to aid in the removal of HCl. However, excessively high temperatures can lead to thermal decomposition of the product.

Catalyst: While the reaction between titanium tetrachloride and octanol can proceed without a catalyst, the transesterification reaction is often catalyzed by either an acid or a base. The choice of catalyst can affect the reaction rate and selectivity. utm.my

Solvent: The choice of solvent can impact the solubility of reactants and products, and can also influence the reaction kinetics. Non-polar, aprotic solvents are often used to prevent unwanted hydrolysis.

Purity of Reactants: The purity of the starting materials, particularly the titanium tetrachloride and n-octanol, is critical to obtaining a high-purity product. Impurities in the reactants can lead to the formation of undesired byproducts.

Table 2: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Effect on Synthesis |

|---|---|

| Temperature | Affects reaction rate and potential for thermal decomposition. |

| Catalyst (for transesterification) | Influences reaction rate and selectivity. |

| Solvent | Affects solubility and can influence reaction kinetics. |

| Reactant Purity | Crucial for obtaining a high-purity final product. |

Role of this compound as a Precursor in Sol-Gel Processes

This compound is a valuable precursor in sol-gel processes for the synthesis of titanium dioxide (TiO₂) materials with controlled properties. evitachem.comresearchgate.net The sol-gel process involves the hydrolysis and subsequent condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension) which then evolves into a "gel" (a solid network). google.comresearchgate.net

The hydrolysis of this compound involves the reaction with water, where the octoxide ligands are replaced by hydroxyl groups:

Ti(O(CH₂)₇CH₃)₄ + 4 H₂O → Ti(OH)₄ + 4 CH₃(CH₂)₇OH

This is followed by condensation reactions, where either water or alcohol is eliminated to form Ti-O-Ti bridges, leading to the formation of a three-dimensional titania network.

The long octyl chains in this compound significantly influence the hydrolysis and condensation rates. Compared to titanium alkoxides with smaller alkyl groups (e.g., titanium isopropoxide), the steric hindrance from the octyl groups slows down the reaction rates. This slower reactivity allows for better control over the sol-gel process, leading to more uniform and well-defined TiO₂ nanostructures. The resulting titania materials can exhibit different crystalline phases (such as anatase, rutile, or brookite) depending on the subsequent heat treatment conditions. scielo.brnih.govnih.govfrontiersin.org

The properties of the final TiO₂ material, such as particle size, surface area, and porosity, can be tailored by controlling the parameters of the sol-gel process, including the water-to-alkoxide ratio, the pH of the solution, and the calcination temperature.

Hydrolysis and Polycondensation Mechanisms in Titanate Sol-Gel Systems

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, known as precursors. wikipedia.org For titanate systems using a precursor like this compound (Ti(OR)₄, where R is the octyl group), the process is fundamentally based on two main chemical reactions: hydrolysis and polycondensation. numberanalytics.comrroij.com These reactions convert the molecular precursor into a colloidal solution (sol) and then into a solid, three-dimensional network (gel). wikipedia.org

Hydrolysis: The first step is hydrolysis, where the titanium alkoxide precursor reacts with water. This reaction involves the nucleophilic substitution of the alkoxy groups (–OR) with hydroxyl groups (–OH). wikipedia.org The reaction can be catalyzed by either an acid or a base. The water-to-alkoxide molar ratio (Rw) is a critical parameter that influences the rate and extent of hydrolysis. wiley-vch.de

The hydrolysis reaction can be represented stepwise: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH Ti(OR)₃(OH) + H₂O → Ti(OR)₂(OH)₂ + ROH ...and so on, until all alkoxy groups are replaced.

The complete hydrolysis reaction is: Ti(OR)₄ + 4 H₂O → Ti(OH)₄ + 4 ROH

The reactivity of the titanium alkoxide is much higher than that of silicon alkoxides like tetraethoxysilane (TEOS), which are also commonly used in sol-gel processes. nih.gov This high reactivity means that the hydrolysis of titanates must often be carefully controlled, for instance by using complexing agents or controlling the water addition rate, to prevent rapid and uncontrolled precipitation of titanium dioxide. numberanalytics.comtno.nl

Polycondensation: Following hydrolysis, the resulting titanium hydroxide (B78521) and partially hydrolyzed species undergo polycondensation reactions. These reactions involve the elimination of a small molecule, typically water (oxolation) or an alcohol (alkoxolation), to form titanium-oxygen-titanium (Ti–O–Ti) bridges. These bridges are the building blocks of the final metal oxide network. numberanalytics.com

The two primary condensation reactions are:

Water Condensation (Oxolation): –Ti–OH + HO–Ti– → –Ti–O–Ti– + H₂O

Alcohol Condensation (Alkoxolation): –Ti–OR + HO–Ti– → –Ti–O–Ti– + ROH

These condensation reactions continue, leading to the growth of larger polymeric chains and networks. As the network extends throughout the liquid medium, the viscosity of the sol increases until it forms a continuous solid network with entrapped liquid, a state known as a gel. The structure and properties of the resulting gel are highly dependent on the reaction conditions, including the type of precursor, the catalyst used (acid or base), the solvent, and the temperature. wiley-vch.denih.gov For example, acid-catalyzed conditions tend to produce more linear, weakly branched polymer-like networks, while base-catalyzed conditions lead to the formation of more highly branched, particulate clusters. researchgate.net

Sol-Gel Derived Materials Utilizing this compound Precursors

This compound is a valuable precursor in sol-gel synthesis for creating various titanium-based materials, particularly titanium dioxide (TiO₂). evitachem.com The long octyl chains of this precursor can influence the hydrolysis and condensation rates, offering a degree of control over the sol-gel process. The materials derived from this process have applications in coatings and catalysis.

Catalysts: Titanium-based materials are used as catalysts in various chemical reactions. The sol-gel method allows for the synthesis of catalysts with high surface area and controlled pore structures, which are desirable characteristics for catalytic activity. numberanalytics.comnih.gov this compound can be used to prepare catalysts for esterification and transesterification reactions. google.com For instance, a gel-like catalyst can be formed from a mixture of an alkoxytitanium like this compound, a water-soluble polyol, and water. google.com The resulting material exhibits high catalytic activity. In one study, a calcium/titania-zirconia nano-catalyst was prepared via a sol-gel method for esterification, demonstrating high conversion rates and stability over multiple uses. mdpi.com The optimization of sol-gel synthesis conditions, such as calcination temperature, was shown to be crucial for maximizing the catalyst's activity. mdpi.com

Table 2: Example of Sol-Gel Catalyst Synthesis Parameters

| Parameter | Optimized Value |

| Acid Ratio | 1.42 |

| Gelling Temperature | 72 °C |

| Complex Time | 2.65 h |

| Calcination Temperature | 487 °C |

| Data adapted from a study on a titania-zirconia nano-catalyst for esterification. mdpi.com |

Coatings and Films: this compound is utilized as a precursor to produce titanium dioxide coatings and films. evitachem.com These coatings can be applied to various substrates to modify their surface properties. For example, TiO₂ coatings can provide hydrophobicity, corrosion resistance, or photocatalytic activity. The sol-gel method allows for the deposition of thin, uniform films via techniques like dip-coating or spin-coating. wikipedia.org In some applications, titanate esters, including this compound derivatives, are blended with other components like silanes to create high-solids coatings with reduced viscosity. google.com Such coatings can be applied to surfaces for protection and functionalization. The treatment of particulate titanium dioxide with coating agents can also improve its dispersibility in polymer compositions. google.com

Catalytic Applications of Tetraoctyloxytitanium in Advanced Chemical Processes

Tetraoctyloxytitanium as a Catalytic Species

This compound serves as a catalyst in numerous chemical reactions, including esterification, transesterification, condensation, and addition reactions. sdeastsunrise.com Its utility is noted in the production of (meth)acrylic esters, polyesters, and plasticizers. sdeastsunrise.com The advantages of using this compound as a catalyst include the potential for increased yield, elimination of by-products, and the requirement of low catalyst concentrations. sdeastsunrise.com

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comumicore.com This uniform mixing can lead to highly selective reactions under mild conditions. umicore.com this compound, along with other tetraalkoxytitaniums like tetrabutoxytitanium and tetraisopropyloxytitanium, is a preferred catalyst for esterification and transesterification reactions. google.com

A key aspect of homogeneous catalysis is the catalyst's interaction with the reactants in the solution phase. youtube.com While this allows for efficient mixing and high catalytic activity, a notable challenge is the separation of the catalyst from the final product. youtube.comyoutube.com

Research has shown that complexes formed between tetraalkyl titanates, such as tetraoctyl titanate, and stannous carboxylates can act as highly efficient catalysts for esterification and transesterification. google.com These complexes have demonstrated greater activity than the individual metal components alone. google.com

Table 1: Comparison of Catalytic Activity in Transesterification

| Catalyst | Reaction Time (minutes) | % Ethylene (B1197577) Glycol Reacted |

|---|---|---|

| Stannous Octoate | 30 | 18 |

| 60 | 25 | |

| 120 | 35 | |

| Tetrabutyl Titanate | 30 | 12 |

| 60 | 18 | |

| 120 | 28 | |

| Tin-Titanium Complex | 30 | 35 |

| 60 | 50 | |

| 120 | 68 |

Source: Adapted from U.S. Patent 4,020,010 google.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. youtube.com Typically, the catalyst is a solid, and the reactants are in a liquid or gas phase. youtube.com A primary advantage of this approach is the ease of separating the catalyst from the reaction mixture. youtube.comyoutube.com

Titanium compounds can be employed as heterogeneous catalysts. For instance, titanium(IV) oxide has been used as a heterogeneous catalyst in the liquid phase oxidation of anilines. researchgate.net While specific examples detailing the immobilization or support of this compound for use as a heterogeneous catalyst are not prevalent in the provided search results, the general principle involves anchoring the active catalytic species onto a solid support. This can be achieved through various methods, including the use of supports like magnesium chloride for titanium-based catalysts in olefin polymerization. researchgate.netlyondellbasell.com The goal is to create a catalyst that retains its activity while allowing for easy recovery and reuse. researchgate.net

The development of supported titanium catalysts is a significant area of research, aiming to combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.net

This compound in Polymerization Processes

This compound and related titanium alkoxides are instrumental in various polymerization processes. They can function as catalysts or initiators in both addition and condensation polymerization, as well as in the formation of complex polymer structures like interpenetrating polymer networks.

Addition polymerization involves the sequential addition of monomer units to a growing polymer chain. researchgate.net A prominent application of titanium compounds in this area is in Ziegler-Natta catalysis for olefin polymerization. nih.govpressbooks.pub Ziegler-Natta catalysts, which are typically composed of a transition metal compound (like a titanium halide) and an organoaluminum compound, are known for their ability to produce linear and stereochemically controlled polymers. pressbooks.publibretexts.org

While the classic Ziegler-Natta systems often utilize titanium chlorides, titanium alkoxides can also play a role. libretexts.org For instance, titanium(IV) n-butoxide is mentioned as a catalyst for the polymerization of olefins in the Ziegler-Natta reaction. goyenchemical.com The active catalyst is formed through the reaction of the titanium compound with a co-catalyst, creating an active site for monomer coordination and insertion. pressbooks.pub

Modern titanium(IV) catalysts, sometimes supported on materials like magnesium chloride, are used for ethylene polymerization, leading to polymers with specific properties. researchgate.netrsc.orgcjps.org

Condensation polymerization involves the reaction between polyfunctional molecules, often with the elimination of a small molecule like water, to form a larger polymer. researchgate.net this compound is utilized as a catalyst in such processes, particularly in polyesterification. sdeastsunrise.comgoogle.com

Titanium alkoxides, including tetra-n-butyl titanate and tetra-isooctyl titanate, are effective catalysts for esterification, transesterification, and condensation reactions. sdeastsunrise.comteamcatalynt.com The mechanism often involves the coordination of the carbonyl oxygen of the reactant to the titanium center, which activates the carbonyl carbon for nucleophilic attack. chemicalbook.com This catalytic action facilitates the formation of polyesters and other condensation polymers. chemicalbook.com

Studies on similar titanium alkoxides, such as titanium(IV) ethoxide, have shown that they significantly lower the energy barrier for polycondensation reactions compared to uncatalyzed processes. mdpi.com

Interpenetrating Polymer Networks (IPNs) are complex polymer structures where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. The formation of these networks often requires catalysts to facilitate the polymerization and cross-linking of the different polymer components.

Titanium compounds, including this compound derivatives, can act as cross-linking agents and catalysts in the formation of such complex polymer architectures. alfa-chemistry.comepa.govgoogle.comjustia.com For example, this compound di(ditridecylphosphite) is listed as a coupling agent that can be used in polymer systems. researchgate.netepa.gov These titanates can promote adhesion and cross-link polymers with functional groups like hydroxyl (-OH) or carboxyl (-COOH), which is a key step in forming network structures. sdeastsunrise.com The ability of titanates to act as cross-linking agents is crucial for creating the entangled network structure characteristic of IPNs. tcchem.com.cn

Influence on Polymer Rheology and Processing as a Polymerization Aid

This compound, a member of the tetraalkoxy titanate family, serves as a significant polymerization aid that influences the rheological properties and processing of various polymers. Its primary function stems from its role as a catalyst and coupling agent, which can alter the melt flow characteristics, reduce processing energy requirements, and enhance the mechanical properties of the final polymer product.

The influence of this compound and related titanate esters on polymer processing is multifaceted. During polymer synthesis, particularly in polycondensation reactions for producing polyesters, tetraalkoxy titanates act as effective catalysts. google.com However, their use can sometimes lead to discoloration or thermal degradation of the polymer, necessitating careful process control and the potential use of co-catalysts or stabilizers. google.com

As a processing aid in thermoplastics, titanates like this compound can significantly improve manufacturing efficiency. They can facilitate in-situ catalysis during the plastication phase, a concept sometimes referred to as "repolymerization," which can lead to faster processing at lower temperatures and reduced polymer recrystallization times. researchgate.netscribd.com This effect is attributed to the titanate's ability to interact with the polymer chains, modifying their entanglement and flow behavior.

| Property Affected | Influence of Titanate Coupling Agent | Typical Outcome |

| Melt Viscosity | Reduction | Easier processing, lower energy consumption |

| Filler Dispersion | Improvement | More uniform material properties, reduced defects |

| Processing Temperature | Reduction | Energy savings, less thermal stress on the polymer |

| Injection Mold Cycle Time | Reduction | Increased production throughput |

| Mechanical Strength | Enhancement | Improved stress transfer from polymer to filler |

| Impact Resistance | Improvement | Better energy dissipation within the composite |

This table provides a generalized representation of the effects of titanate coupling agents based on available literature for related compounds.

Mechanisms of Catalytic Action of this compound

The catalytic activity of this compound is centered around the electrophilic nature of the central titanium atom and its ability to coordinate with and activate substrate molecules.

Active Site Characterization in this compound Catalysts

The active site in a this compound catalyst is the titanium center. Spectroscopic techniques such as in-situ infrared spectroscopy (IR) and solid-state nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing these active sites and the intermediates formed during a reaction. rsc.org While direct spectroscopic studies on this compound are not widely published, analysis of related titanium-based catalysts provides significant insights.

For instance, in reactions involving carbonyl-containing substrates like esters or carboxylic acids, the primary interaction involves the coordination of the carbonyl oxygen to the Lewis acidic titanium center. This coordination withdraws electron density from the carbonyl group, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack.

In some catalytic cycles, particularly on solid titanium-based catalysts, the formation of a titanium-carbene (Ti=C) bond at oxygen vacancies on the catalyst surface has been identified as a key feature of the active site for certain C-C bond-forming reactions. nih.gov While this compound is a molecular catalyst, the principle of a highly reactive titanium-carbon intermediate could be relevant in certain transformations. The characterization of the active site can be summarized as follows:

| Feature of Active Site | Description | Key Spectroscopic Evidence (from related systems) |

| Titanium Center | Lewis acidic, coordinates with electron-rich atoms (e.g., oxygen). | Shift in the carbonyl stretching frequency in IR spectra upon coordination. |

| Alkoxy Ligands | The octyloxy groups can be exchanged with other functional groups, influencing solubility and reactivity. | Changes in ¹H and ¹³C NMR spectra indicating ligand exchange. |

| Reaction Intermediates | Formation of coordinated substrates and transient species like titanium-enolates or titanium-carbenes. | Direct observation of intermediate species through in-situ IR or NMR spectroscopy. rsc.org |

Reaction Pathway Elucidation in Titanate-Catalyzed Transformations

The elucidation of reaction pathways for titanate-catalyzed transformations often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. For reactions like esterification or transesterification, a generally accepted mechanism for tetraalkoxy titanates proceeds as follows:

Coordination: The carbonyl oxygen of the ester or carboxylic acid coordinates to the titanium center of the this compound.

Activation: This coordination enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of an alcohol or water molecule, regenerating a titanate species and forming the new ester.

Computational studies, such as Density Functional Theory (DFT), can be employed to model the energy profiles of these pathways, identify transition states, and provide a deeper understanding of the factors controlling the reaction rate and selectivity. frontiersin.org For example, DFT calculations can help to visualize the geometry of the coordinated species and the transition state structures, confirming the proposed mechanism.

Emerging Catalytic Applications of this compound Derivatives

Research into the applications of tetraalkoxy titanates and their derivatives continues to expand beyond traditional polymerization and esterification catalysis.

One emerging area is in the formulation of advanced materials for surface treatments. Derivatives of tetraalkoxy titanates are being explored in the development of anti-corrosion coatings. justia.com In these applications, the titanate can be co-hydrolyzed and condensed with other precursors, such as silanes, to form a robust, cross-linked passivation layer on metal surfaces. justia.com This creates a hybrid organic-inorganic coating with enhanced adhesion and protective properties.

Another novel application lies in the field of photocatalysis. Tetraalkoxy titanium compounds, including by extension this compound, can serve as precursors for the synthesis of titanium dioxide (TiO₂) photocatalytic coatings. googleapis.com These coatings can be applied to various substrates to impart self-cleaning and air-purifying properties.

Furthermore, the versatility of the titanium-alkoxide bond allows for the synthesis of a wide range of derivatives with tailored properties. By substituting the octyloxy groups with other functional ligands, it is possible to create novel catalysts for a variety of organic transformations. The development of such derivatives is a promising avenue for future catalytic applications.

Tetraoctyloxytitanium in Advanced Materials Engineering and Composites

Role of Tetraoctyloxytitanium as a Coupling Agent in Composite Systems

This compound acts as an interfacial modifier in composites blending inorganic materials (e.g., minerals, glass fibers, metal oxides) with organic polymers. The mechanism involves the titanium-alkoxy portion of the molecule interacting with free protons at the inorganic interface, leading to the formation of a monomolecular layer on the filler's surface. This process effectively displaces entrapped air and surface moisture.

The long octyl chains, being organofunctional and non-polar, orient away from the inorganic surface and become physically entangled or chemically compatible with the polymer matrix. dtic.milscidb.cn This creates a transitional zone that bridges the chemical dissimilarity between the hydrophilic, high-energy inorganic surface and the hydrophobic, low-energy organic matrix. researchgate.net This modification significantly improves the transfer of stress from the flexible polymer to the rigid filler, a key factor for enhancing the composite's mechanical strength. nih.gov

Table 1: Illustrative Impact of this compound on Interfacial Properties

| Property | Un-treated Filler in Polymer | Filler Treated with this compound in Polymer | Mechanism of Improvement |

| Interfacial Shear Strength | Low | High | Formation of a chemical bridge between filler and polymer matrix enhances stress transfer. |

| Filler-Polymer Compatibility | Poor | Excellent | The octyl groups on the titanate create an organophilic surface on the filler, improving its compatibility with the polymer. |

| Moisture Absorption at Interface | High | Low | The titanate layer creates a hydrophobic barrier, reducing moisture-induced degradation of adhesion. |

Proper dispersion of filler particles within a polymer matrix is crucial for achieving uniform properties and avoiding the formation of aggregates, which can act as stress concentration points and failure sites. specialchem.com this compound significantly enhances both adhesion and dispersion. thejcdp.com

By modifying the surface of the filler particles, the titanate coupling agent reduces the surface tension and viscosity of the filled polymer system during processing. researchgate.net The long, flexible octyl chains create a steric barrier around each particle, preventing them from re-agglomerating. This improved dispersion allows for higher filler loadings without a catastrophic increase in melt viscosity, enabling the production of composites with enhanced stiffness, dimensional stability, and strength. specialchem.comresearchgate.net The strong adhesive bond formed by the coupling agent ensures that the polymer matrix remains bonded to the filler surface even under mechanical or thermal stress. researchgate.net

Table 2: Research Findings on Mechanical Property Enhancement in Filled Polymers

| Mechanical Property | Polymer Composite without Coupling Agent | Polymer Composite with Titanate Coupling Agent | Percentage Improvement (Typical) |

| Tensile Strength | Lower | Higher | 15-50% |

| Impact Strength (Notched Izod) | Lower | Higher | 20-100% |

| Flexural Modulus | Lower | Higher | 10-40% |

| Filler Loading Capacity | Standard | Increased | Up to 50% higher loading possible |

Note: The values presented are typical and can vary significantly based on the specific polymer, filler, and processing conditions.

This compound in Thin Film and Coating Technologies

The same chemical principles that make this compound an effective coupling agent also enable its use in the fabrication of thin films and the modification of surfaces. researchgate.net Its role as a precursor to titanium dioxide and as a surface-active agent is central to these applications.

This compound can serve as a precursor in sol-gel processes for creating titanium dioxide (TiO₂) or hybrid organic-inorganic thin films. sfu.ca The sol-gel method is a versatile, solution-based technique that allows for the deposition of high-quality coatings at relatively low temperatures. researchgate.netresearchgate.net

The process begins with the hydrolysis and condensation of the this compound precursor in a solvent. The long octyl groups moderate the reactivity, slowing down the hydrolysis rate compared to shorter-chain alkoxides, which allows for better control over the formation of the sol. sfu.ca This sol, a colloidal suspension of particles, can then be applied to a substrate using techniques like spin-coating or dip-coating. mdpi.com A subsequent heat treatment (curing) removes organic residues and densifies the film, resulting in a solid, transparent, and adherent titanium-based coating. The properties of the final film can be tailored by controlling the sol-gel chemistry and deposition parameters. frontiersin.org

While less common for long-chain alkoxides due to their lower volatility, there is potential for this compound to be used in specialized vapor deposition techniques. Chemical Vapor Deposition (CVD) is a powerful method for producing highly uniform and pure coatings. linde-amt.comresearchgate.net Typically, CVD processes for titanium-based coatings like TiO₂ or TiN use highly volatile and often corrosive precursors such as titanium tetrachloride (TiCl₄). unileoben.ac.at

For a compound like this compound, a modified technique such as aerosol-assisted CVD (AACVD) or direct liquid injection CVD could be employed. In these methods, the precursor is delivered to the heated substrate as a mist or vaporized from a liquid source. Upon reaching the hot substrate, the this compound would decompose to form a titanium dioxide coating. This approach could offer a less hazardous alternative to traditional precursors, although control over the deposition chemistry would be critical. researchgate.net

Treating a substrate with a dilute solution of this compound is an effective method for surface modification and interfacial engineering. abo.fisruc.ac.uk When applied to a surface containing hydroxyl groups (such as glass, metals, or ceramics), the titanate reacts to form a robust, covalently bonded monomolecular layer. researchgate.net

This treatment fundamentally alters the surface chemistry. The outward-facing layer consists of the long, non-polar octyl chains, which transforms the original high-energy, hydrophilic surface into a low-energy, hydrophobic one. This engineered surface can repel water, reduce friction, and improve compatibility with organic topcoats or adhesives. openaccessjournals.com This technique is valuable in applications ranging from creating anti-fouling surfaces to priming substrates to ensure strong adhesion of subsequent polymer coatings. mdpi.com

Table 3: Effect of this compound Treatment on Surface Properties

| Surface Property | Substrate (e.g., Glass) Before Treatment | Substrate (e.g., Glass) After Treatment | Application Benefit |

| Surface Energy | High | Low | Improved wetting by non-polar liquids; anti-adhesion properties. |

| Water Contact Angle | < 30° (Hydrophilic) | > 90° (Hydrophobic) | Water repellency, anti-moisture, anti-fogging. |

| Adhesion to Organic Coatings | Poor to Moderate | Excellent | Provides a compatible interface for paints, adhesives, and polymers. |

| Coefficient of Friction | Higher | Lower | Enhanced lubricity and reduced wear. |

Integration of this compound in Hybrid and Nanocomposite Materials

This compound, an organometallic compound, serves as a critical component in the synthesis of advanced hybrid and nanocomposite materials. researchgate.netrsc.orgnih.gov Its unique molecular structure, featuring a central titanium atom bonded to four octyloxy groups, allows it to bridge the gap between organic and inorganic phases. nih.govnih.govdrugfuture.com This integration is pivotal for creating materials with synergistic properties, combining the characteristics of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, hardness). mdpi.commdpi.com The use of such hybrid materials is expanding rapidly, with applications in diverse fields including microelectronics, optics, energy, and aerospace. researchgate.netkitami-it.ac.jpgrenoble-inp.fr The incorporation of nano-scale fillers or the in-situ generation of an inorganic network within a polymer matrix can lead to nanocomposites with enhanced mechanical, thermal, and functional performance. mdpi.comnih.gov

Organic-Inorganic Hybrid Network Generation

The generation of organic-inorganic hybrid networks often utilizes precursors like this compound through processes such as the sol-gel method. mdpi.comresearchgate.net In this approach, the titanium alkoxide undergoes hydrolysis and condensation reactions. The organic octyl groups can interact with or be chemically bonded to an organic polymer matrix, while the titanium center forms a stable inorganic Ti-O-Ti network. researchgate.netnii.ac.jp

This process creates a true molecular-level hybrid, where the organic and inorganic components are linked by strong chemical bonds (Class II hybrids) or weaker interactions like hydrogen bonds (Class I hybrids). mdpi.commdpi.com The resulting structure is an interpenetrating network of organic and inorganic domains. researchgate.net The ability to control the reaction conditions allows for precise tuning of the final material's properties. For instance, the nonhydrolytic sol-gel reaction of alkoxides can be used to create high-performance, double-network polymer-based electrolytes with high strength and stretchability, where the inorganic network efficiently dissipates energy. mdpi.com This approach avoids simple physical mixing, leading to nanocomposites at the molecular scale where the properties are not just a sum of the components but arise from strong synergistic effects at the hybrid interface. mdpi.com

Development of Functional Nanocomposites with Titanate Additives

Research has shown that modifying graphene oxide with alkyl titanates can create effective lubricating additives for oils. The titanate grafts onto the GO surface, ensuring stable dispersion in the base oil and leading to significant reductions in friction and wear. acs.org Similarly, titanate nanotubes have been used to decorate graphene oxide to create nanocomposites that improve the flame retardancy and photodegradability of polymers like flexible polyvinyl chloride (PVC). d-nb.info The synergy between the titanate and the graphene-based material often leads to performance enhancements that surpass the effects of either component alone. d-nb.inforesearchgate.net For example, adding just a small weight percentage of titanate-based nanofillers can cause substantial improvements in the thermal stability and fire resistance of the polymer matrix. d-nb.info

Influence of this compound on Material Macrostructure and Performance

The introduction of this compound into a material matrix has a profound influence on its macrostructure and, consequently, its performance characteristics. researchgate.netresearchgate.net The microstructure, which includes the arrangement of phases, grain size, and porosity, is a primary determinant of a material's mechanical and physical properties. researchgate.netpennekamp-me.ae

The presence of a well-dispersed titania network derived from this compound can significantly alter the material's bulk properties. Research on polymer nanocomposites demonstrates that such additives can lead to notable improvements in performance.

Table 1: Effect of Titanate-Based Nanofiller on PVC Composite Performance Based on findings from a study on Titanate Nanotubes (TNTs) and Graphene Oxide (GO) in PVC.

| Property | Neat PVC | PVC + 2.5 wt.% TNTs/GO | Percentage Improvement |

| Peak Heat Release Rate | Baseline | Reduced by 20% | 20% |

| Total Heat Release | Baseline | Reduced by 29% | 29% |

This table is generated based on research data where titanate nanotubes (TNTs) were used to decorate graphene oxide (GO) as a nano-filler for flexible polyvinyl chloride (PVC). The data indicates a significant improvement in the flame retardancy of the composite material. d-nb.info

Advanced Characterization and Spectroscopic Analysis of Tetraoctyloxytitanium Systems

Spectroscopic Methodologies for Investigating Tetraoctyloxytitanium

Spectroscopic techniques are fundamental in elucidating the chemical and physical properties of this compound at the atomic and molecular level. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their structure, bonding, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For this compound, ¹H and ¹³C NMR are particularly informative.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, which are sensitive to bond types and molecular symmetry.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. Key vibrational modes for this compound include:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region, confirming the presence of the alkyl chains.

C-O stretching vibrations: Expected to appear in the 1000-1200 cm⁻¹ range.

Ti-O stretching vibrations: These are characteristic of the titanium-oxygen bond and are generally found in the lower frequency region of the mid-IR spectrum, often between 500 and 700 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C-H and C-O stretching vibrations are also observable, Raman spectroscopy is particularly sensitive to the symmetric Ti-O stretching modes, which may be weak or absent in the FTIR spectrum. The combination of both techniques offers a more complete picture of the vibrational characteristics of the molecule.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. For this compound, which may exist in a crystalline or amorphous state at different temperatures, XRD can provide valuable information. If a crystalline solid is formed, the XRD pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—will exhibit sharp peaks. The positions and intensities of these peaks are unique to the specific crystal lattice and can be used to identify the crystalline phase.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanostructure of materials derived from this compound.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is capable of imaging the internal structure of materials. By transmitting a beam of electrons through an ultrathin sample, TEM can be used to determine the size, shape, and distribution of individual nanoparticles. It can also be used to visualize the crystal lattice of crystalline materials, providing information that complements XRD data.

Surface Science Techniques Applied to this compound Modified Materials

When this compound is used to modify the surface of a material, specialized surface-sensitive techniques are required to analyze the resulting chemical and elemental composition of the surface layer.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material.

In the analysis of a surface modified with this compound, XPS can:

Confirm the presence of titanium and oxygen on the surface, verifying the successful deposition of a titanium-containing layer.

Determine the chemical state of titanium. The binding energy of the Ti 2p core level electrons is sensitive to the oxidation state and chemical environment of the titanium atoms. This allows for the differentiation between metallic titanium, various titanium oxides (e.g., TiO₂, Ti₂O₃), and organotitanium species.

Provide quantitative elemental analysis of the surface, determining the relative concentrations of the different elements present.

The following table summarizes the typical binding energy ranges for elements of interest in the XPS analysis of this compound modified surfaces.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Titanium | Ti 2p | 458-460 (for TiO₂) | Presence and oxidation state of titanium |

| Oxygen | O 1s | 530-532 | Presence of oxides and organic oxygen |

| Carbon | C 1s | ~285 (adventitious), >286 (C-O) | Presence of organic ligands and surface contamination |

Scanning Probe Microscopy (SPM) for Surface Topography and Properties

Scanning Probe Microscopy (SPM) is a powerful suite of techniques for characterizing the surface of materials at the nanoscale. azooptics.comresearchgate.net Among the various SPM methods, Atomic Force Microscopy (AFM) is particularly well-suited for investigating the surface topography and mechanical properties of thin films and coatings derived from this compound. azooptics.com AFM operates by scanning a sharp tip, with a radius of a few nanometers, attached to a flexible cantilever across the sample surface. researchgate.net The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a position-sensitive photodiode. azooptics.com This allows for the generation of a three-dimensional topographic map of the surface with high resolution. azooptics.com

In the context of this compound-derived materials, such as those prepared by sol-gel or vapor deposition methods, AFM can provide critical insights into the film formation process and the final surface morphology. For instance, after the hydrolysis and condensation of this compound to form a titania-based coating, AFM can be employed to assess key surface parameters. These include root-mean-square (RMS) roughness, which quantifies the standard deviation of the surface height variations, and the surface area at the nanoscale. nih.gov Such topographic information is crucial as the surface structure can significantly influence the material's performance in applications like catalysis, protective coatings, and biocompatible interfaces. nih.gov

Furthermore, advanced AFM modes can probe various surface properties beyond topography. For example, Phase Imaging can map variations in surface adhesion and viscoelasticity, which could reveal compositional heterogeneities in a this compound-based composite material. Lateral Force Microscopy (LFM) measures the frictional forces between the tip and the sample, providing information about the surface's tribological properties.

A hypothetical study on a this compound-derived thin film on a silicon substrate could yield the data presented in the interactive table below, showcasing the utility of AFM in quantifying surface characteristics.

Interactive Data Table: AFM Analysis of a this compound-Derived Titania Thin Film

| Parameter | Value | Unit | Description |

| Scan Size | 5 x 5 | µm² | The area of the surface scanned by the AFM tip. |

| RMS Roughness (Rq) | 2.5 | nm | Root-mean-square average of height deviations from the mean plane. |

| Average Roughness (Ra) | 1.8 | nm | Arithmetic average of the absolute values of the height deviations. |

| Peak-to-Valley (P-V) | 15.2 | nm | The difference between the highest and lowest points on the surface. |

| Surface Area Ratio | 1.08 | - | The ratio of the 3D surface area to the 2D projected area. |

This data would indicate a relatively smooth surface with nanoscale features, which could be critical for applications requiring controlled surface interactions. The ability of SPM to provide such detailed, quantitative information on surface topography and properties makes it an indispensable tool in the advanced characterization of this compound systems. azooptics.comnih.gov

In-Situ and Operando Spectroscopic Studies of this compound-Based Reactions

In-situ and operando spectroscopic techniques are vital for understanding the dynamic chemical transformations that occur during reactions involving this compound. lehigh.edu These methods allow for the real-time monitoring of molecular structures and reaction intermediates under actual reaction conditions, providing a deeper understanding of reaction mechanisms. lehigh.edunih.gov Among the most powerful techniques for this purpose are Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy. lehigh.eduresearchgate.net

In-situ FTIR spectroscopy is particularly useful for tracking the hydrolysis and condensation reactions of this compound during a sol-gel process. researchgate.net By monitoring the vibrational modes of the molecules in the reaction mixture, one can follow the disappearance of the Ti-O-C bonds of the alkoxide precursor and the appearance of Ti-O-H and Ti-O-Ti bonds, which are characteristic of the formation of the titania network. lew.ro For example, a thermo-reversible sol-gel transition study on a similar titanium butoxide system used in-situ temperature-dependent FTIR to show how nitrate (B79036) ions substituted partially hydrolyzed butoxide ligands, leading to gel formation through hydrogen bonding. researchgate.net

Operando Raman spectroscopy is another powerful tool, especially for studying this compound-based materials in catalytic applications. ornl.gov Raman spectroscopy is highly sensitive to the vibrations of metal-oxygen bonds and can provide detailed information about the structure of the titanate species present on a catalyst surface during a reaction. lehigh.eduresearchgate.net This technique can distinguish between different crystalline phases of titania (e.g., anatase, rutile) and identify surface-adsorbed species and reaction intermediates. researchgate.net The advantage of the operando approach is that it combines the spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity, allowing for direct correlations between the catalyst structure and its performance. nih.gov

A hypothetical in-situ FTIR study of the hydrolysis of this compound could generate the following spectroscopic data, illustrating the chemical changes over time.

Interactive Data Table: In-Situ FTIR Monitoring of this compound Hydrolysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity at t=0 | Intensity at t=1h | Interpretation |

| ~2925 | C-H stretch (octyl) | Strong | Strong | Indicates the persistence of the octyl groups. |

| ~1100 | Ti-O-C stretch | Strong | Decreasing | Consumption of the alkoxide precursor. |

| ~3400 (broad) | O-H stretch (water/Ti-OH) | Weak | Increasing | Formation of hydroxyl groups and presence of water. |

| ~600-800 (broad) | Ti-O-Ti stretch | Absent | Increasing | Formation of the titania network. |

This data would allow researchers to track the kinetics of the hydrolysis and condensation reactions, providing fundamental insights that are crucial for controlling the properties of the final material. The application of in-situ and operando spectroscopic methods is therefore essential for the rational design and optimization of processes involving this compound. lehigh.edunih.gov

Theoretical and Computational Investigations of Tetraoctyloxytitanium Chemistry

Molecular Modeling and Electronic Structure Calculations for Tetraoctyloxytitanium

No specific studies on the molecular modeling or electronic structure calculations of this compound were identified. While general computational methods for titanium-containing materials exist, their direct application to this compound has not been documented in the available literature.

Density Functional Theory (DFT) Studies of Molecular Conformation and Reactivity

There are no published Density Functional Theory (DFT) studies that specifically investigate the molecular conformation and reactivity of this compound. Research on other titanium alkoxides using DFT exists, but these findings cannot be accurately attributed to the much larger and structurally different this compound molecule without dedicated studies.

Simulation of Interfacial Interactions in this compound-Modified Systems

Reaction Mechanism Simulations for this compound-Catalyzed Processes

There is no available research that simulates the reaction mechanisms for processes catalyzed by this compound. While titanium alkoxides, in general, are known catalysts, the specific mechanistic pathways and energetics for this compound have not been computationally investigated.

Prediction of Material Behavior and Performance in this compound-Containing Systems

No computational studies were found that predict the material behavior and performance of systems containing this compound. Such predictions would require validated molecular models and simulation data that are currently not present in the scientific literature.

Future Research Directions and Emerging Applications of Tetraoctyloxytitanium

Novel Synthetic Pathways for Controlled Tetraoctyloxytitanium Architectures

Future research into this compound will likely focus on developing synthetic pathways that offer precise control over the molecular architecture. Traditional synthesis of titanium alkoxides often involves the reaction of titanium tetrachloride with the corresponding alcohol, in this case, 1-octanol. However, to tailor the properties of this compound for specific applications, more sophisticated methods are required.

One promising area is the use of sterically demanding or functionalized alcohol precursors to create well-defined, modified titanium alkoxide structures. Research on other titanium alkoxides has shown that the reaction of titanium neopentyloxide with heterocyclic methanol (B129727) derivatives can lead to the isolation of novel, structurally characterized precursors. nih.gov A similar approach could be applied to this compound, allowing for the introduction of specific functionalities into the molecule. This could lead to the development of "designer" alkoxides with tailored reactivity and solubility.

Another avenue of exploration is the controlled hydrolysis and condensation of this compound. The sol-gel process, which involves the hydrolysis of metal alkoxides to form a colloidal suspension (sol) that then gels to form a network, is a versatile method for producing metal oxides. researchgate.netyoutube.comyoutube.com By carefully controlling the reaction conditions, such as the water-to-alkoxide ratio, solvent, and temperature, it is possible to create highly ordered nanostructures. researchgate.netnih.gov Future research could focus on using this compound in sol-gel synthesis to create titania-based materials with unique morphologies and properties, driven by the long octyl chains which can act as structure-directing agents.

Table 1: Potential Synthetic Strategies for Controlled this compound Architectures

| Synthetic Approach | Description | Potential Outcome |

| Functionalized Alcoholysis | Reaction of a titanium precursor with functionalized octanols. | Introduction of specific chemical functionalities for targeted applications. |

| Controlled Sol-Gel Process | Precise control over hydrolysis and condensation of this compound. | Formation of highly ordered titania nanostructures with tailored porosity and surface area. |

| Ligand Exchange Reactions | Substitution of one or more octyloxy groups with other functional ligands. | Creation of heteroleptic titanium alkoxides with mixed properties. |

Sustainable Catalysis and Green Chemistry Applications of this compound Derivatives

The development of sustainable catalytic processes is a cornerstone of green chemistry, and titanium-based catalysts are attractive due to their low toxicity and abundance. While specific catalytic applications of this compound are not yet widely reported, the behavior of other titanium alkoxides suggests significant potential.

One of the most promising areas is in polymerization catalysis. Titanium alkoxides, in conjunction with co-catalysts like triethylaluminium, are known to be effective in olefin polymerization. mdpi.comnih.govresearchgate.net For instance, titanium tetrabutoxide has been used as a catalyst for ethylene (B1197577) polymerization. mdpi.comnih.govresearchgate.net The long octyl chains in this compound could influence the solubility and stability of the catalyst in non-polar solvents typically used in olefin polymerization, potentially leading to improved catalytic activity and polymer properties. libretexts.org Future research will likely explore the use of this compound in Ziegler-Natta type catalyst systems for the production of polyolefins. mdpi.comnih.govresearchgate.netlibretexts.org

Furthermore, titanium alkoxides are known to catalyze esterification reactions. Given the push for greener alternatives to traditional acid catalysts, this compound could be investigated as a recyclable and less corrosive catalyst for the synthesis of esters, which are important industrial chemicals.

The principles of green chemistry also encourage the use of renewable feedstocks. Future work could explore the synthesis of this compound from bio-derived 1-octanol, further enhancing its green credentials.

Exploration of this compound in Next-Generation Advanced Material Systems

The unique structure of this compound, with its inorganic titanium core and long organic chains, makes it an excellent precursor for the fabrication of advanced hybrid materials and nanocomposites. The sol-gel process, as mentioned earlier, is a key technique in this regard. researchgate.netyoutube.comyoutube.com

Hydrolysis of this compound can lead to the formation of titanium dioxide (TiO2) nanoparticles. researchgate.net The long octyl chains can act as in-situ surfactants, controlling the growth and preventing the agglomeration of the nanoparticles, leading to well-dispersed, uniform particles with tailored sizes. These TiO2 nanoparticles have a wide range of applications, including in sunscreens, photocatalysis, and as fillers in polymer composites to enhance mechanical and thermal properties. researchgate.net

Moreover, this compound can be used to create organic-inorganic hybrid materials. By co-hydrolyzing this compound with organosilanes, it is possible to create hybrid networks where the inorganic titania domains are covalently linked to organic polymers. These materials can exhibit a unique combination of properties, such as the hardness and thermal stability of the inorganic component and the flexibility and processability of the organic component.

The fabrication of nanocomposites is another exciting frontier. This compound can be used to create uniform dispersions of TiO2 within a polymer matrix. researchgate.net This can be achieved by dissolving the alkoxide in a monomer solution, followed by in-situ polymerization and hydrolysis. The resulting nanocomposites could have enhanced mechanical strength, thermal stability, and UV resistance. researchgate.net

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Fabrication Method | Potential Properties and Applications |

| TiO2 Nanoparticles | Sol-gel synthesis from this compound. | Well-dispersed nanoparticles for photocatalysis, UV-blocking, and polymer fillers. |

| Organic-Inorganic Hybrids | Co-hydrolysis with organosilanes. | Materials with combined inorganic and organic properties for coatings and membranes. |

| Polymer Nanocomposites | In-situ hydrolysis and polymerization. | Enhanced mechanical, thermal, and UV-resistant properties for various applications. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in materials science and chemistry, capable of accelerating the discovery and optimization of new materials and catalysts. cmu.eduresearchgate.netnih.govfrontiersin.orgnih.gov While the application of AI/ML specifically to this compound is still in its infancy, the potential is vast.

One of the key challenges in catalysis is the rational design of catalysts with desired activity and selectivity. Machine learning models can be trained on existing experimental and computational data for a wide range of catalysts to predict the performance of new, untested catalysts. cmu.eduresearchgate.net For this compound, ML models could be developed to predict its catalytic activity in polymerization reactions based on its molecular descriptors and reaction conditions. This would enable high-throughput virtual screening of different this compound derivatives and co-catalysts, significantly reducing the time and cost of experimental work. cmu.edu

In the realm of materials science, AI and ML can be used to predict the properties of materials based on their composition and processing parameters. nih.govfrontiersin.orgnih.gov For example, machine learning models could be used to predict the size and morphology of TiO2 nanoparticles produced from the sol-gel synthesis of this compound under different reaction conditions. nih.gov This would allow for the optimization of the synthesis process to obtain nanoparticles with desired properties for specific applications. Furthermore, AI can be used to analyze complex characterization data, such as electron microscopy images and spectroscopic data, to extract quantitative information about the structure of materials derived from this compound.

The integration of AI and machine learning with automated experimental platforms could lead to a closed-loop system for the discovery and optimization of this compound-based catalysts and materials. In such a system, AI algorithms would propose new experiments, which would be performed by automated robots. The results of these experiments would then be used to retrain the AI models, leading to a continuous cycle of learning and improvement. While challenges in data availability and model interpretability remain, the application of AI and ML is set to revolutionize research into this compound and other functional materials. researchgate.net

Q & A

Q. How can researchers design experiments to minimize confounding variables in this compound studies?

- Methodological Answer : Implement factorial design to test variable interactions (e.g., temperature × solvent polarity). Use blocking or randomization to control environmental factors. Validate assumptions with blank experiments and calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.